4-Cyano-3-pentyloxybenzenesulfonyl chloride
Description
4-Cyano-3-pentyloxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyano group at the 4-position and a pentyloxy substituent at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules. Its structure combines electron-withdrawing (cyano) and electron-donating (pentyloxy) groups, which influence its reactivity and solubility in polar solvents like methanol or dichloromethane.
Properties
IUPAC Name |
4-cyano-3-pentoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-3-4-7-17-12-8-11(18(13,15)16)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFFHSJRCUVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-pentyloxybenzenesulfonyl chloride typically involves the reaction of 4-cyano-3-pentyloxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction can be represented as follows:
4-Cyano-3-pentyloxybenzenesulfonic acid+SOCl2→4-Cyano-3-pentyloxybenzenesulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Hydrolysis to Sulfonic Acid
Reaction:
The sulfonyl chloride group undergoes nucleophilic acyl substitution with water to form the corresponding sulfonic acid.
Conditions:
-
Proceeds readily in aqueous or moist environments at room temperature.
-
Catalyzed by polar protic solvents (e.g., HO, MeOH).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Rate | Rapid under ambient conditions | |
| Byproduct | HCl |
Analogous compounds like 3-cyano-4-fluorobenzenesulfonyl chloride exhibit similar moisture sensitivity, leading to hydrolysis .
Aminolysis to Sulfonamides
Reaction:
Reaction with primary or secondary amines yields sulfonamides.
Conditions:
-
Conducted in inert solvents (e.g., THF, DCM) with a base (e.g., EtN) to neutralize HCl.
-
Temperature: 0–25°C.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield Range | 75–95% | |
| Selectivity | High for primary amines |
The electron-withdrawing cyano group enhances electrophilicity at the sulfur center, accelerating nucleophilic attack .
Alcoholysis to Sulfonate Esters
Reaction:
Alcohols displace the chloride to form sulfonate esters.
Conditions:
-
Requires base (e.g., pyridine) to scavenge HCl.
-
Solvents: DCM, toluene.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1–4 hours | |
| Scope | Broad for aliphatic alcohols |
Tetrazole Formation via Cyano Group
Reaction:
The cyano group reacts with sodium azide (NaN) under Lewis acid catalysis to form a tetrazole ring.
Conditions:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–92% | |
| Reaction Time | 3–10 minutes (microwave) |
This reaction is selective for nitriles and avoids interference with the sulfonyl chloride under anhydrous conditions .
Electrophilic Aromatic Substitution (EAS)
Example Reaction: Nitration
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Position Preference | Meta to sulfonyl chloride | |
| Yield | Moderate (40–60%) |
Stability and Handling Considerations
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H10ClNO3S
- Molecular Weight : 259.71 g/mol
- Functional Groups : Sulfonyl chloride, cyano group, ether
Reactivity
The presence of the sulfonyl chloride group makes this compound highly reactive, particularly towards nucleophiles. This reactivity is essential for its application in various chemical reactions.
Organic Synthesis
4-Cyano-3-pentyloxybenzenesulfonyl chloride is primarily used as an intermediate in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules allows chemists to create a wide range of derivatives that are useful in pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are important in drug development.
- Coupling Reactions : It can be used in coupling reactions to synthesize complex aromatic compounds.
Pharmaceutical Applications
The compound has potential applications in drug discovery due to its ability to modify biological molecules. For instance, it can be used to synthesize new sulfonamide-based drugs that exhibit antibacterial properties.
Case Study: Antibacterial Compounds
Research has shown that derivatives of sulfonamides have significant antibacterial activity. By modifying the structure of this compound, researchers can create novel compounds that may overcome resistance in bacterial strains.
Material Science
In addition to its applications in pharmaceuticals, this compound is also explored for use in material science. Its ability to form stable bonds with polymers makes it a candidate for creating advanced materials with specific properties.
Applications:
- Polymer Modifications : Enhancing the properties of polymers through functionalization.
- Coatings : Developing coatings that require specific chemical properties for industrial applications.
Comparative Data Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for sulfonamide synthesis | Versatile building block for complex molecules |
| Pharmaceutical | Development of antibacterial agents | Potential to combat drug-resistant bacteria |
| Material Science | Polymer modification and coatings | Improved material properties and durability |
Mechanism of Action
The mechanism of action of 4-Cyano-3-pentyloxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Sulfonyl chlorides with substituted benzene rings are common in synthetic chemistry. Key structural analogues include:
Notes:
- The pentyloxy chain in this compound likely increases lipophilicity compared to methoxy or nitro analogues, enhancing solubility in organic solvents like methylene chloride (referenced in plant extract studies using methylene chloride as a solvent ).
- Electrochemical data from analogous sulfonyl chlorides (e.g., calibration curves in methanol/KCl solutions ) suggest that electron-withdrawing groups (e.g., cyano) may stabilize intermediates during reactions.
Environmental and Analytical Considerations
- Chloride release from sulfonyl chlorides during hydrolysis can be modeled using ANN-based simulations (as demonstrated in chloride concentration studies ). This method could predict environmental persistence or degradation pathways for this compound.
Biological Activity
4-Cyano-3-pentyloxybenzenesulfonyl chloride is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyano group and a sulfonyl chloride moiety, suggests various mechanisms of action that may lead to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN O3S. The compound features a sulfonyl chloride group, which is known for its reactivity, particularly in nucleophilic substitution reactions. The presence of the cyano group enhances its potential as a bioactive molecule due to its ability to participate in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN O3S |
| Molecular Weight | 273.76 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes involved in various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities, possibly through disruption of microbial cell membranes or interference with metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various derivatives of benzenesulfonyl chlorides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the cyano group was found to enhance the efficacy of these compounds against resistant strains .
- Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, although further studies are needed to elucidate the exact pathways involved .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Cytotoxic | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production |
Future Directions
Research into this compound should focus on:
- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic potential and safety profiles.
- Structural Modifications : Exploring modifications to enhance selectivity and potency for specific biological targets.
Q & A
Q. What are the common synthetic routes for preparing 4-Cyano-3-pentyloxybenzenesulfonyl chloride, and how can reaction efficiency be optimized?
The synthesis typically involves sulfonation and chlorination steps. A general approach includes:
- Sulfonation : Reacting the precursor (e.g., 4-cyano-3-pentyloxybenzene) with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous environment).
- Chlorination : Treating the intermediate sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and dichloromethane/hexane (1:1) as the mobile phase. Adjust stoichiometry (e.g., 1.2 equivalents of SOCl₂) and reflux time (2–4 hours) to maximize yield .
Q. How can researchers ensure the purity of this compound during isolation?
- Recrystallization : Use solvent mixtures like ethyl acetate/hexane to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) for high-purity isolation (>97% by GC, analogous to methods in and ).
- Melting Point Analysis : Confirm purity by comparing observed melting points (e.g., 62–64°C for structurally similar compounds) with literature values .
Q. What solvent systems are optimal for dissolving this compound in experimental workflows?
This compound is typically soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and aromatic solvents (e.g., benzene). For spectroscopic analysis, prepare stock solutions in deuterated chloroform (CDCl₃) for NMR. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Reference solubility data for analogous sulfonyl chlorides in and supports these recommendations .
Q. What are the critical handling and storage protocols for this compound?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent moisture absorption and photodegradation.
- Handling : Use anhydrous conditions (glovebox/schlenk line) and quench excess reagents with ice-cold sodium bicarbonate to mitigate exothermic side reactions .
Advanced Research Questions
Q. How does the electronic nature of the pentyloxy and cyano substituents influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
The cyano group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride moiety, while the pentyloxy group provides steric bulk, moderating reaction rates. Kinetic studies (e.g., using Hammett plots) can quantify these effects. For example, reactions with amines proceed faster in electron-deficient aromatic systems, as observed in sulfonamide syntheses ( and ) .
Q. What analytical techniques are most effective for characterizing degradation products under varying pH conditions?
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate hydrolysis products (e.g., sulfonic acids).
- NMR Spectroscopy : Monitor degradation in D₂O to detect sulfonate anion formation (δ 3.5–4.0 ppm for SO₃⁻).
- Stability Studies : Accelerate degradation at elevated temperatures (40–60°C) and extrapolate shelf-life using Arrhenius equations .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Reference Standards : Cross-validate with high-purity commercial analogs (e.g., 4-nitrobenzenesulfonyl chloride in ).
- Computational Modeling : Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software).
- Collaborative Verification : Submit data to repositories like PubChem or NIST for peer validation .
Q. What strategies are recommended for evaluating the biological activity of derivatives synthesized from this compound?
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against E. coli or S. aureus).
- Structure-Activity Relationship (SAR) Studies : Modify the pentyloxy chain length or introduce heterocycles to assess cytotoxicity (e.g., MTT assays on cancer cell lines).
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
